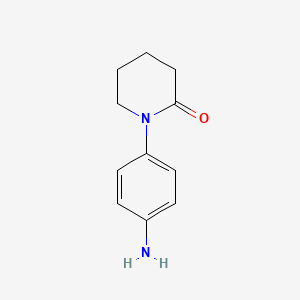

1-(4-Aminophenyl)piperidin-2-one

概要

説明

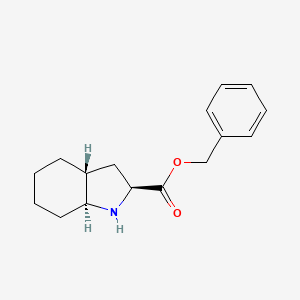

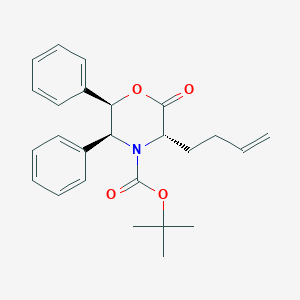

1-(4-Aminophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H14N2O . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, including 1-(4-Aminophenyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)piperidin-2-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass of the molecule is 190.110613074 g/mol .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The selectivity of alkyl migration in certain reactions has been attributed to the neighboring group participation of 2-bromoethyl .科学的研究の応用

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral properties . They could be used in the development of new antiviral drugs.

Antimalarial Applications

The antimalarial properties of piperidine derivatives make them valuable in the fight against malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi.

Antihypertensive Applications

Some piperidine derivatives have been reported to have antihypertensive activity . They could be used in the treatment of high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to relieve pain and reduce inflammation.

Anti-Alzheimer Applications

Piperidine derivatives have potential applications in the treatment of Alzheimer’s disease . They could be used to develop new drugs for this neurodegenerative disorder.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They could be used in the treatment of various psychiatric disorders.

作用機序

Target of Action

The primary target of 1-(4-Aminophenyl)piperidin-2-one is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a complex process that leads to blood clotting. Inhibition of factor Xa disrupts this cascade, reducing the risk of thrombus formation .

Mode of Action

1-(4-Aminophenyl)piperidin-2-one interacts with its target, factor Xa, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of factor Xa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade

Biochemical Pathways

The inhibition of factor Xa by 1-(4-Aminophenyl)piperidin-2-one affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, the compound disrupts the cascade, reducing the formation of fibrin clots . The downstream effects of this disruption include a decreased risk of thromboembolic disorders .

Pharmacokinetics

Related compounds have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action

Result of Action

The molecular and cellular effects of 1-(4-Aminophenyl)piperidin-2-one’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, the compound prevents the formation of thrombin, thereby reducing the production of fibrin clots . This can help prevent conditions associated with excessive clotting, such as stroke and deep vein thrombosis .

Safety and Hazards

While specific safety and hazard information for 1-(4-Aminophenyl)piperidin-2-one is not available in the retrieved sources, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

将来の方向性

Piperidines are among the most common structures in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

1-(4-aminophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDUBOSLSYWJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466486 | |

| Record name | 1-(4-aminophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)piperidin-2-one | |

CAS RN |

438056-68-9 | |

| Record name | 1-(4-Aminophenyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438056-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-aminophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)